molecular formula C8H8INO B1392929 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1261365-61-0

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B1392929
CAS No.: 1261365-61-0
M. Wt: 261.06 g/mol
InChI Key: AMAAXVSESBSGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring and an iodine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the iodination of a precursor pyrano[3,2-b]pyridine compound. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3,4-dihydro-2H-pyrano[3,2-b]pyridine, while oxidation with potassium permanganate could produce this compound-8-carboxylic acid .

Scientific Research Applications

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the fused pyridine and pyran rings provide a rigid framework that can interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
  • This compound-8-carbonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-8-4-3-7-6(10-8)2-1-5-11-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAAXVSESBSGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260426
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-61-0
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 3
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 4
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 5
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 6
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.